NE52-QQ57 is a selective antagonist of G protein-coupled receptor 4 (GPR4). [, , , , , , ] GPR4 is a proton-sensing transmembrane receptor involved in various physiological functions. [, , ] NE52-QQ57 is primarily employed in scientific research to investigate the role of GPR4 in various biological processes and disease models. [, , , , , , ]
NE52-QQ57 acts as a selective antagonist of GPR4, blocking its activation. [, , , , , , ] While the precise mechanisms by which GPR4 exerts its effects are still under investigation, research suggests that NE52-QQ57, by inhibiting GPR4, can:
Reduce Caspase-Mediated Apoptotic Cell Death: Studies using MPTP-induced Parkinson's disease models in mice demonstrate that NE52-QQ57 protects dopaminergic neurons by reducing the expression of pro-apoptotic markers like Bax, increasing anti-apoptotic markers like Bcl-2, decreasing caspase-3 activation, and preventing PARP cleavage. [, ] This suggests NE52-QQ57 might interfere with GPR4's involvement in the caspase-dependent mitochondrial apoptotic pathway. []
Suppress AGE-Induced Degradation of Type II Collagen: Research on human chondrocytes suggests that NE52-QQ57 can inhibit the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6), iNOS, NO, COX2, and PGE2 induced by Advanced Glycation End Products (AGEs). [] Furthermore, it appears to protect against type II collagen degradation by suppressing the expression of MMP-3 and MMP-13. [] This suggests a potential role of GPR4 in AGE-mediated inflammatory responses and cartilage degradation.
Modulate CXCL12/CXCR7 Signaling: Research suggests that GPR4, and by extension its antagonism by NE52-QQ57, may play a role in the development of osteoarthritis potentially via the modulation of the CXCL12/CXCR7 signaling pathway. []
Influence GPR4 Degradation: Research indicates that GPR4 might be regulated through degradation pathways involving ubiquitination, RABGEF1 interaction, RAB5 activation, and interactions with ESCRT proteins. [] While NE52-QQ57 itself may not directly participate in these processes, its use helps to elucidate the regulation and downstream effects of GPR4 signaling.
Parkinson's Disease: In MPTP-induced mouse models of Parkinson's disease, NE52-QQ57 demonstrates neuroprotective effects, reducing dopaminergic neuron loss, improving motor function, and enhancing spatial memory. [, ] These findings suggest GPR4 as a potential therapeutic target for Parkinson's disease. [, ]
Osteoarthritis: In vitro studies using human chondrocytes indicate that NE52-QQ57 can suppress AGE-induced inflammation and cartilage degradation, suggesting its potential application in osteoarthritis research and treatment. [] Further research is necessary to validate these findings and explore its therapeutic potential in vivo.
Arteriovenous Malformations (AVMs): Research indicates that GPR4 activation contributes to endothelial dysfunction and vascular anomalies in AVM models. [] NE52-QQ57, by antagonizing GPR4, shows promise in rescuing vascular phenotypes in these models, suggesting a potential therapeutic avenue for AVMs. []
Inflammatory Responses: Studies using human mast cells indicate that NE52-QQ57 can mitigate inflammatory responses triggered by interleukin-33, suggesting potential applications in inflammatory disease research. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2